molecular formula C22H25N3O3 B5964990 ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate

ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate

Cat. No.: B5964990
M. Wt: 379.5 g/mol
InChI Key: WGJMWRJCDZASSX-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate is a complex organic compound that features a morpholine ring, a pyrazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate typically involves multi-step organic reactions

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with an appropriate alkylating agent under basic conditions.

    Final Coupling: The final step involves coupling the pyrazole-naphthalene intermediate with the morpholine derivative using esterification reactions to form the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate can be compared with similar compounds such as:

    Ethyl 2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate: This compound has a phenyl group instead of a naphthalene moiety, which may result in different biological activities and properties.

    Ethyl 2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate: The presence of a methyl group instead of a naphthalene moiety can lead to variations in reactivity and application.

The uniqueness of this compound lies in its combination of the naphthalene, pyrazole, and morpholine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-28-21(26)12-18-15-27-11-10-25(18)14-17-13-23-24-22(17)20-9-5-7-16-6-3-4-8-19(16)20/h3-9,13,18H,2,10-12,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJMWRJCDZASSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1CC2=C(NN=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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